

# Rimtuzalcap (CAD-1883): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rimtuzalcap |           |
| Cat. No.:            | B610487     | Get Quote |

#### **Abstract**

**Rimtuzalcap** (formerly CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of the small-conductance calcium-activated potassium (SK) channels. Developed by Cadent Therapeutics and later acquired by Novartis, **rimtuzalcap** has been investigated as a potential therapeutic for movement disorders, primarily essential tremor (ET) and spinocerebellar ataxia (SCA). This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of **rimtuzalcap**, intended for researchers, scientists, and drug development professionals.

#### Introduction

Essential tremor and spinocerebellar ataxia are debilitating neurological disorders characterized by involuntary rhythmic shaking and a lack of voluntary coordination of muscle movements, respectively.[1][2] The underlying pathophysiology of these conditions is linked to the dysregulation of neuronal firing in the cerebellum.[1][3] **Rimtuzalcap** emerged as a promising therapeutic candidate by targeting the SK channels, which play a crucial role in regulating neuronal excitability.[1]

## **Discovery and Mechanism of Action**

**Rimtuzalcap** was identified through a drug discovery program focused on developing selective modulators of SK channels. It acts as a positive allosteric modulator, enhancing the sensitivity of SK channels to intracellular calcium. This leads to an increased potassium efflux, resulting in



hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of Purkinje cells in the cerebellum. The restoration of a more regular neuronal firing pattern is the proposed mechanism for the amelioration of tremor and ataxia. Cryo-electron microscopy studies have revealed that **rimtuzalcap**'s subtype-selectivity for KCa2.2 channels is due to the specific conformation of calmodulin and the cytoplasmic HC helices, which can accommodate the bulkier **rimtuzalcap** molecule, unlike the KCa3.1 channel subtype.

## **Signaling Pathway of Rimtuzalcap**



Click to download full resolution via product page

Mechanism of action of **Rimtuzalcap** on SK channels.

## **Synthesis**

A specific, publicly available, step-by-step synthesis protocol for **rimtuzalcap** (N-(1H-indol-6-yl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) is not detailed in the reviewed literature. However, the synthesis would likely involve the coupling of an indolyl amine precursor with a pyrazolyl-pyridazine core structure. The synthesis of related pyrazole and pyridazine derivatives often involves condensation and cyclization reactions.

## Preclinical Development In Vitro and Ex Vivo Studies

**Rimtuzalcap** demonstrated high potency and selectivity for SK2 and SK3 channels. In ex vivo slice assays of the cerebellum, the compound was shown to reduce the firing rate of Purkinje cells by approximately 40% and improve the regularity of their firing.

Table 1: Preclinical Efficacy Data



| Parameter                              | Value       | Reference    |
|----------------------------------------|-------------|--------------|
| SK2 SC100                              | 400 nM      |              |
| % SK2 SC100                            | 28%         | -            |
| Solubility                             | 0.074 mg/mL | -            |
| Purkinje Cell Firing Rate<br>Reduction | ~40%        | <del>-</del> |

#### In Vivo Studies

**Rimtuzalcap** was evaluated in animal models of essential tremor and ataxia. In a harmaline-induced tremor model in mice, oral administration of CAD-1883 at 10 mg/kg significantly reduced tremor. The compound also showed efficacy in a mouse model of hereditary ataxia (EA2).

#### **Experimental Protocols**

- Animals: C57/BL6 mice or Sprague-Dawley rats are commonly used.
- Harmaline Administration: Harmaline hydrochloride is administered subcutaneously (s.c.) or intraperitoneally (i.p.). Doses typically range from 10-20 mg/kg in mice and 10 mg/kg in rats.
- Tremor Assessment: Tremor is quantified using a tremor monitor or by visual scoring. The frequency of harmaline-induced tremor is typically in the range of 10-16 Hz in mice and 8-12 Hz in rats.
- Drug Administration: The test compound (e.g., **rimtuzalcap**) is administered prior to harmaline injection, and the reduction in tremor intensity is measured.
- Cell Preparation: Cerebellar slices containing Purkinje cells are prepared.
- Recording: A glass micropipette with a tip diameter of ~1 μm is used to form a highresistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.



- Data Acquisition: The amplifier is set to current-clamp mode to measure the cell's firing rate or voltage-clamp mode to measure ionic currents.
- Drug Application: The effect of rimtuzalcap on the firing rate and ion channel activity is determined by perfusing the slice with a solution containing the compound.

## **Experimental Workflow for Preclinical Evaluation**



Click to download full resolution via product page

Workflow for preclinical evaluation of Rimtuzalcap.

## **Clinical Development**

**Rimtuzalcap** has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of essential tremor and spinocerebellar ataxia.

#### **Phase 1 Studies**



Phase 1 studies in healthy volunteers demonstrated that CAD-1883 was well-tolerated at doses up to 1200 mg/day. Adverse events were generally mild and transient, and no significant side effects were reported.

#### **Phase 2 Studies**

- Essential Tremor (NCT03688685): This was a Phase 2a open-label study to evaluate the safety, tolerability, and efficacy of rimtuzalcap in adults with ET. The study involved twicedaily oral dosing of 300 mg for 14 days.
- Spinocerebellar Ataxia (NCT04301284): This was a planned Phase 2 randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and efficacy of CAD-1883 in adults with SCA. The study was designed to assess multiple dose levels, starting at 150 mg twice daily. This trial was later withdrawn.

Table 2: Clinical Trial Summary

| Trial ID        | Indication                 | Phase | Status    | Dosing<br>Regimen         | Reference |
|-----------------|----------------------------|-------|-----------|---------------------------|-----------|
| NCT0368868<br>5 | Essential<br>Tremor        | 2a    | Completed | 300 mg BID                |           |
| NCT0430128<br>4 | Spinocerebell<br>ar Ataxia | 2     | Withdrawn | Starting at<br>150 mg BID | •         |

## Clinical Trial Protocol (NCT03688685 - Abridged)

- Study Design: A Phase 2a, open-label, multi-center study.
- Patient Population: Adults with a diagnosis of essential tremor.
- Treatment: 300 mg of CAD-1883 administered orally twice daily for 14 days.
- Primary Outcome Measures: Safety and tolerability, assessed by adverse events, vital signs, and laboratory parameters.



 Secondary Outcome Measures: Efficacy, assessed using scales such as The Essential Tremor Rating Assessment Scale (TETRAS).

#### Conclusion

**Rimtuzalcap** (CAD-1883) represents a targeted therapeutic approach for movement disorders by positively modulating SK channels to regulate neuronal firing. Preclinical data demonstrated its potential to reduce tremor and improve motor control. While it showed a favorable safety profile in early clinical trials, the outcomes of the later-stage clinical development have not led to its approval to date. The information gathered provides a solid foundation for understanding the scientific rationale and developmental pathway of this novel therapeutic agent. Further research may build upon these findings to explore the potential of SK channel modulation in other neurological conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rimtuzalcap (CAD-1883): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610487#rimtuzalcap-cad-1883-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com